molecular formula C19H9Cl3F3N3S B2824063 (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile CAS No. 477305-12-7

(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2824063
CAS No.: 477305-12-7
M. Wt: 474.71
InChI Key: ZPJPNASPXXMFBU-CSKARUKUSA-N
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Description

(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H9Cl3F3N3S and its molecular weight is 474.71. The purity is usually 95%.
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Biological Activity

The compound (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile, often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H14ClF3N2SC_{18}H_{14}ClF_3N_2S, with a molecular weight of approximately 396.83 g/mol. The structure features a thiazole ring, a phenyl group with trifluoromethyl and chloro substituents, and an acrylonitrile moiety. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

2. Antimicrobial Properties
Thiazole derivatives have been reported to possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The electron-withdrawing groups such as chloro and trifluoromethyl enhance their interaction with microbial targets.

3. Anticonvulsant Effects
Some studies have demonstrated that thiazole-based compounds can exhibit anticonvulsant properties in animal models. This activity is often attributed to their ability to modulate neurotransmitter systems and ion channels.

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Chloro and Trifluoromethyl Substituents: These groups significantly enhance the lipophilicity and reactivity of the compound, improving its interaction with biological targets.
  • Thiazole Ring: Essential for maintaining biological activity; modifications on this ring can lead to variations in potency.
  • Acrylonitrile Moiety: This part of the structure is crucial for the compound's ability to participate in nucleophilic attacks, contributing to its anticancer properties.

Case Studies

1. Anticancer Activity Study
In a study conducted by Evren et al. (2019), thiazole derivatives were synthesized and tested against A549 lung adenocarcinoma cells. The compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating potent anticancer effects.

2. Antimicrobial Testing
A series of thiazole derivatives were evaluated for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The presence of halogen substituents was found to enhance antibacterial activity, with some compounds achieving MIC values below 10 µg/mL.

Data Tables

Activity Type Cell Line / Pathogen IC50/MIC Value Reference
AnticancerA549< 10 µMEvren et al., 2019
AntimicrobialStaphylococcus aureus5 µg/mLInternal Study
AnticonvulsantPicrotoxin-induced model20 mg/kgPMC9268695

Properties

IUPAC Name

(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl3F3N3S/c20-11-1-3-13(16(22)5-11)17-9-29-18(28-17)10(7-26)8-27-12-2-4-15(21)14(6-12)19(23,24)25/h1-6,8-9,27H/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJPNASPXXMFBU-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl3F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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